![molecular formula C18H16N4O2 B8333324 3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine](/img/structure/B8333324.png)
3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine is a complex organic compound featuring a pyridine ring substituted with a nitro group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine typically involves multi-step organic reactions One common method starts with the nitration of pyridine to form 3-nitropyridineThe final step involves the addition of the pyridin-2-ylprop-2-ynylidene group under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the pyridine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The compound may also participate in redox reactions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: A simpler compound with similar nitro and pyridine functionalities.
2-[4-(3-Pyridin-2-ylprop-2-ynylidene)piperidin-1-yl]pyridine: Lacks the nitro group but has a similar structural framework.
Imidazo[1,2-a]pyridines: Compounds with a fused pyridine-imidazole ring system, showing similar chemical reactivity
Uniqueness
3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N4O2 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-nitro-2-[4-(3-pyridin-2-ylprop-2-ynylidene)piperidin-1-yl]pyridine |
InChI |
InChI=1S/C18H16N4O2/c23-22(24)17-8-4-12-20-18(17)21-13-9-15(10-14-21)5-3-7-16-6-1-2-11-19-16/h1-2,4-6,8,11-12H,9-10,13-14H2 |
InChI Key |
YFKGKOJKLVSGSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=CC#CC2=CC=CC=N2)C3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
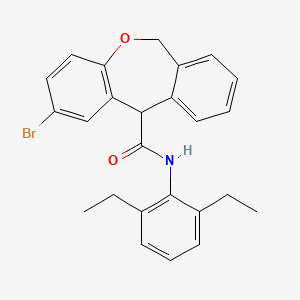
![7-(6-Chloroquinolin-2-yl)-7-azaspiro[3.5]non-2-ylamine](/img/structure/B8333247.png)
![7-Chloro-thieno[3,2-b]pyridin-2-yl-morpholin-4-yl-methanone](/img/structure/B8333254.png)
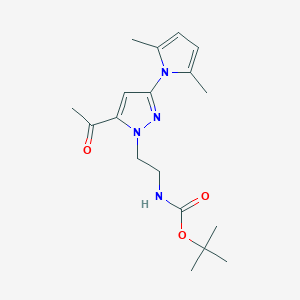
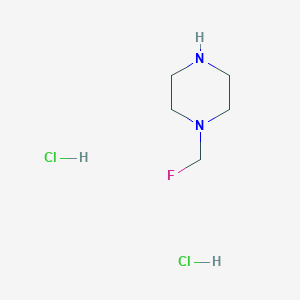
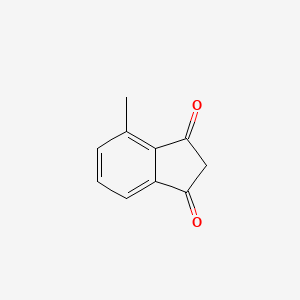
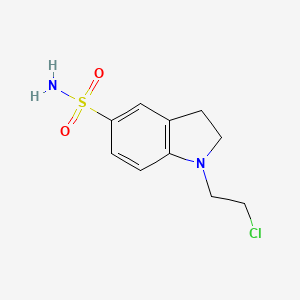
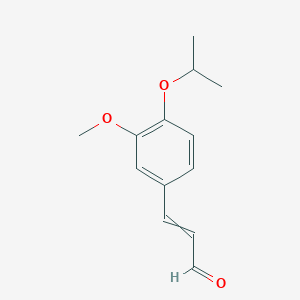
![Isopropyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8333298.png)
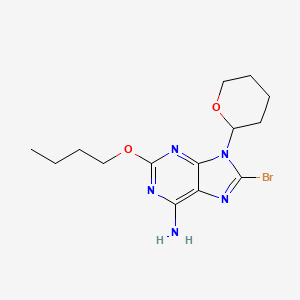
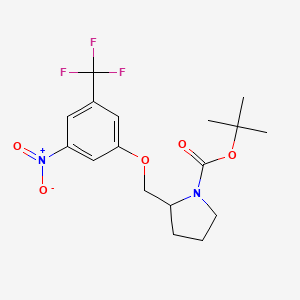
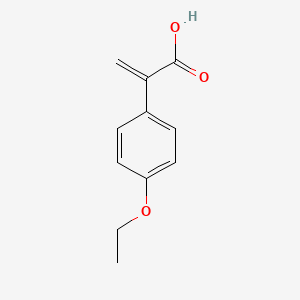
![1-(4-fluoro-phenyl)-5-methyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B8333355.png)
![1-[2-Fluoro-4-(1,3-thiazol-4-yl)phenyl]-1-ethanone](/img/structure/B8333362.png)
